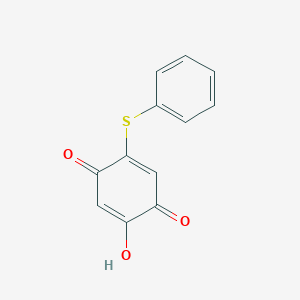

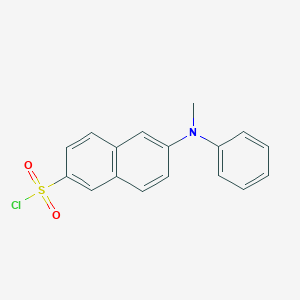

![molecular formula C9H8N2O B100604 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one CAS No. 16075-68-6](/img/structure/B100604.png)

6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

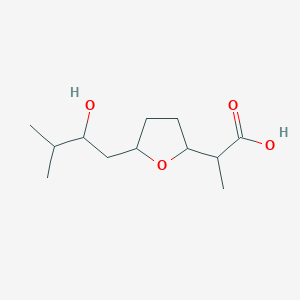

“6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one” is a chemical compound with the CAS Number: 16075-68-6 . It has a molecular weight of 160.18 and its molecular formula is C9H8N2O . The compound appears as a white to light yellow to light orange powder to crystal .

Molecular Structure Analysis

The InChI code for “6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one” is 1S/C9H8N2O/c1-7-3-2-4-8-10-9(12)5-6-11(7)8/h2-6H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is solid at 20 degrees Celsius . It should be stored under inert gas and it’s hygroscopic .Applications De Recherche Scientifique

Chemical Properties

“6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one” has a CAS Number of 16075-68-6 and a molecular weight of 160.18 .

Chemistry of Pyrido[1,2-a]pyrimidines

Pyrido[1,2-a]pyrimidines are a class of 6–6 bicyclic systems containing two or three nitrogen atoms in both six-membered rings . They have been classified as natural and non-natural products, which exhibited potential biological properties .

Biological Importance and Mechanistic Pathways

The tautomeric forms of 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one are discussed, as well as, the biological importance and mechanistic pathways .

Pharmaceutical Applications

Pyrido[1,2-a]pyrimidine has been used in various pharmaceutical applications such as tranquilizers (e.g., pirenperone), antiallergic agents (e.g., barmastine), antiulcerative agents, antiasthmatics (e.g., pemirolast), analgesics (e.g., rimazolium), antipsychotics, protective gastrointestinal, neurotropic, stress-protecting compounds, and anti-HIV agents .

Intermediates in Alkaloids Synthesis

Some compounds of Pyrido[1,2-a]pyrimidine have been used as intermediates in the rutaecarpine alkaloids synthesis .

Insecticidal Activity

There is ongoing research into the insecticidal activity of Mesoionic Pyrido[1,2-α]pyrimidin-2-one .

Oxidation and Corrosion Inhibitors

Research is being conducted on the efficiency of heterocyclic compounds of pharmaceutical interest, including 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, as oxidation and corrosion inhibitors for lubricating oils .

Chemodivergent Synthesis

There is ongoing research into the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyrimidines .

Mécanisme D'action

Target of Action

The primary targets of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one are currently unknown. This compound is a specialty product for proteomics research

Mode of Action

Similar compounds have been shown to undergo a two-step process losing two-electrons and two-protons by absorption control with radical intermediates . This suggests that 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one may interact with its targets through a similar mechanism.

Pharmacokinetics

Its degree of lipophilicity, which reflects the compound’s affinity for a lipid environment, suggests that it may diffuse easily into cells . This could potentially impact its bioavailability.

Action Environment

It’s worth noting that the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.

Propriétés

IUPAC Name |

6-methylpyrido[1,2-a]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-3-2-4-8-10-9(12)5-6-11(7)8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVOALIRSDLWJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=O)C=CN12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617819 |

Source

|

| Record name | 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one | |

CAS RN |

16075-68-6 |

Source

|

| Record name | 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)

![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)